![molecular formula C24H18O2 B14360642 Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate CAS No. 92089-82-2](/img/structure/B14360642.png)
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate ester through an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate typically involves the following steps:
Formation of the phenanthrene derivative: This can be achieved through the Friedel-Crafts acylation of phenanthrene, followed by reduction to yield the corresponding phenanthrene alcohol.
Ethenylation: The phenanthrene alcohol is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Esterification: Finally, the ethenylated phenanthrene derivative is esterified with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and esterification steps to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the ethenyl group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate exerts its effects depends on its interaction with molecular targets. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression. The ester group can undergo hydrolysis, releasing the active phenanthrene derivative, which can then interact with various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[2-(naphthalen-2-YL)ethenyl]benzoate: Similar structure but with a naphthalene moiety instead of phenanthrene.
Methyl 4-[2-(anthracen-9-YL)ethenyl]benzoate: Contains an anthracene moiety, offering different electronic properties.
Uniqueness
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is unique due to the presence of the phenanthrene moiety, which provides distinct electronic and steric properties compared to naphthalene and anthracene derivatives. This uniqueness can be leveraged in applications requiring specific interactions with biological or chemical systems.
Propiedades
Número CAS |
92089-82-2 |
|---|---|
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl 4-(2-phenanthren-3-ylethenyl)benzoate |
InChI |
InChI=1S/C24H18O2/c1-26-24(25)21-12-8-17(9-13-21)6-7-18-10-11-20-15-14-19-4-2-3-5-22(19)23(20)16-18/h2-16H,1H3 |
Clave InChI |
ANISVLVHZAUCRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)


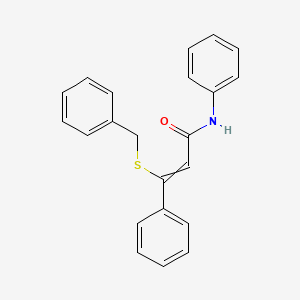
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
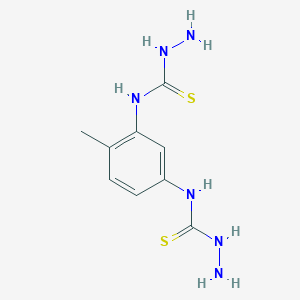
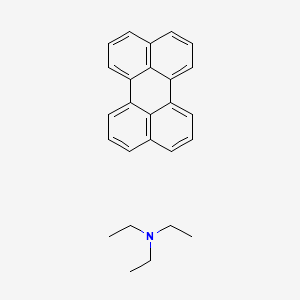
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
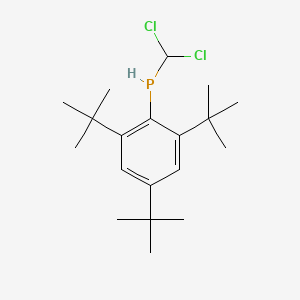
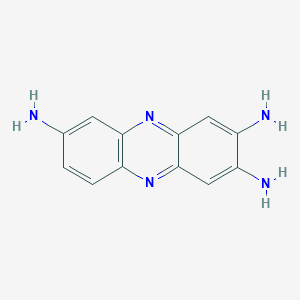
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)

